1-Cyclopentylpropane-1-thiol
CAS No.:
Cat. No.: VC17789101
Molecular Formula: C8H16S
Molecular Weight: 144.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16S |
|---|---|
| Molecular Weight | 144.28 g/mol |
| IUPAC Name | 1-cyclopentylpropane-1-thiol |
| Standard InChI | InChI=1S/C8H16S/c1-2-8(9)7-5-3-4-6-7/h7-9H,2-6H2,1H3 |
| Standard InChI Key | OIFHUFPZTWYGFD-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1CCCC1)S |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular structure of 1-cyclopentylpropane-1-thiol consists of a three-carbon propane chain. A cyclopentyl ring is attached to the terminal carbon, while the thiol group occupies the first carbon position. This configuration confers steric hindrance and influences its chemical behavior. The structural formula is represented as:
where denotes the cyclopentyl substituent.
Spectroscopic Data
While specific spectroscopic data for this compound is limited in the provided sources, analogous thiols exhibit distinct infrared (IR) absorption bands near 2550–2600 cm due to S-H stretching. Nuclear magnetic resonance (NMR) spectra would show characteristic shifts for the cyclopentyl protons (δ 1.5–2.5 ppm) and the thiol proton (δ 1.2–1.6 ppm) .
Synthesis and Production
Primary Synthetic Routes
1-Cyclopentylpropane-1-thiol is synthesized via two principal methods:
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Alkylation of Thiols:
Reacting cyclopentyl bromide with sodium hydrosulfide () in a polar aprotic solvent (e.g., dimethylformamide) under reflux:
Subsequent alkylation with 1-bromopropane introduces the propane backbone. -
Anti-Markovnikov Addition:
Similar to propanethiol synthesis , propene reacts with hydrogen sulfide () under UV light to form the thiol group at the terminal carbon, followed by cyclopentyl group incorporation via Friedel-Crafts alkylation.
Industrial-Scale Considerations
Large-scale production requires stringent control of exothermic reactions and purification via fractional distillation to isolate the thiol from byproducts like disulfides .
Physical and Chemical Properties
Physicochemical Profile
Stability and Reactivity
The compound is thermally stable but prone to oxidation. It reacts violently with strong oxidizing agents (e.g., peroxides, chlorates) to form sulfur oxides . Storage under inert atmospheres (nitrogen or argon) is recommended to prevent disulfide formation.
Chemical Reactivity and Applications
Key Reactions
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Oxidation:
Exposure to air or mild oxidizers yields the disulfide:
where . -
Nucleophilic Substitution:
The thiol group acts as a nucleophile, displacing halides in SN2 reactions:
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Metal Complexation:
Forms coordination complexes with transition metals (e.g., mercury, lead), useful in catalytic processes .
Industrial Applications
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Pharmaceutical Intermediates: Utilized in synthesizing sulfur-containing drugs, such as protease inhibitors.
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Agrochemicals: Serves as a precursor for herbicides and fungicides due to its bioactivity .
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Odorant Additives: Incorporated into odorless gases (e.g., propane) for leak detection .
Protective Measures
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